6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLEUMJGWWUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653420 | |
| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144442-91-0 | |
| Record name | 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine typically proceeds through the following key steps:
Formation of Hydrazide Intermediate: The process begins with 6-chloropyridazine-3-carboxylic acid reacting with hydrazine hydrate. This reaction converts the carboxylic acid group into a hydrazide, which is a crucial intermediate for subsequent cyclization.
Cyclization with Ethyl Orthoformate: The hydrazide intermediate undergoes cyclization upon treatment with ethyl orthoformate under acidic conditions. This step forms the fused triazolopyridazine ring system and introduces the ethyl substituent at the 3-position.
This synthetic route leverages the intrinsic reactivity of the hydrazide and orthoformate to efficiently construct the target heterocyclic framework.
Industrial Production Considerations
For large-scale synthesis, the above method is adapted with optimizations to enhance yield, purity, and process efficiency:
Continuous Flow Reactors: Industrial production often employs continuous flow systems, which allow precise control over reaction parameters (temperature, time, reagent addition), improving reproducibility and scalability.
Automated Process Control: Automated systems monitor reaction progress and adjust conditions in real time, ensuring consistent product quality.
Optimization of Reaction Parameters: Parameters such as solvent choice, acid catalyst concentration, temperature, and reaction time are fine-tuned to maximize conversion and minimize by-products.
Types of Reactions Involved
The preparation and modification of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine involve several key reaction types:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of fused triazolopyridazine ring from hydrazide and orthoformate | Ethyl orthoformate, acidic conditions (e.g., HCl) |
| Nucleophilic Substitution | Replacement of chlorine atom at 6-position by nucleophiles to form derivatives | Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like DMSO |
| Chlorination | Introduction of chlorine atom at 6-position on pyridazine ring | Phosphorus oxychloride (POCl3) |
| Oxidation/Reduction | Modifications of the triazole or pyridazine rings, less common in primary synthesis | Potassium permanganate, hydrogen peroxide (oxidation); sodium borohydride, lithium aluminum hydride (reduction) |
Detailed Synthetic Scheme (Summary)
Research Findings on Preparation Optimization
Cyclization Efficiency: Acidic conditions are critical for efficient cyclization; mild acids such as acetic acid or stronger acids like HCl can be used depending on substrate reactivity.
Solvent Effects: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for substitution reactions due to their ability to stabilize charged intermediates.
Temperature Control: Elevated temperatures (typically 60–100 °C) improve cyclization rates but require careful monitoring to avoid decomposition.
Yield and Purity: Optimized reaction times and reagent stoichiometry enhance yield, often achieving over 70% isolated yield with high purity suitable for biological evaluation.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Key Starting Materials | 6-Chloropyridazine-3-carboxylic acid, hydrazine hydrate, ethyl orthoformate |
| Key Intermediates | 6-Chloropyridazine-3-carboxylic hydrazide |
| Main Reaction Types | Cyclization, nucleophilic substitution, chlorination |
| Typical Reaction Conditions | Acidic medium for cyclization; polar aprotic solvents for substitution; controlled temperature |
| Industrial Scale Adaptations | Continuous flow reactors, automated control, optimized reagent ratios |
| Common By-products | Unreacted starting materials, over-chlorinated species (minimized by reaction control) |
Scientific Research Applications
Medicinal Chemistry
Drug Development
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine serves as a crucial scaffold for the development of novel pharmaceuticals. Its derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory properties. For example, studies indicate that certain derivatives exhibit moderate to potent antiproliferative activity against various cancer cell lines, such as gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SGC-7901 | 0.014 |
| This compound | A549 | 0.008 |
| This compound | HT-1080 | 0.012 |
Biological Studies
Enzyme Interaction
The compound interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzymes by binding to their active sites, which can lead to significant alterations in cellular processes such as signaling pathways and gene expression . This interaction is facilitated by the compound's ability to form hydrogen bonds and π-π interactions due to its unique ring structure.
Material Science
Advanced Materials Synthesis
In material science, this compound is explored for synthesizing advanced materials with tailored electronic and optical properties. Its chemical structure allows for modifications that can enhance material performance in various applications .
Agricultural Chemistry
Pesticide Development
The compound is being evaluated for its potential use as a pesticide or herbicide. Its biological activity suggests it may effectively target specific pests or weeds while minimizing harm to non-target organisms . Research into its efficacy and safety profiles is ongoing.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The chlorine and ethyl substituents can further modulate the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Key Observations:
Anticancer Activity
- 3,6-Diaryl Derivatives (e.g., 3-Ph-6-Ph-[1,2,4]triazolo[4,3-b]pyridazine): Exhibit potent antiproliferative activity (IC₅₀ < 1 µM) by inhibiting tubulin polymerization. The rigid triazolopyridazine scaffold enhances binding to the colchicine site compared to flexible analogs .
- 6-Thioether Derivatives : Modifications at position 6 (e.g., 6-(methylthio)) improve kinase inhibition (e.g., LRRK2 inhibitors) with IC₅₀ values < 100 nM .
Antimicrobial Activity
Bromodomain Inhibition
- 3-Aryl-6-amine Derivatives (e.g., compound 12 in ): Bind to BRD4 BD1 with µM affinity (IC₅₀ ~5 µM). Substitutions at position 3 (e.g., ethyl vs. trifluoromethyl) modulate hydrophobic interactions in the acetyl-lysine binding pocket .
Biological Activity
Overview
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure comprises a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and an ethyl group at the 3-position. These structural features contribute significantly to its biochemical properties and biological activity.
The compound demonstrates significant interaction with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to profound effects on cellular processes, including modulation of cell signaling pathways and changes in gene expression.
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The triazole and pyridazine rings facilitate hydrogen bonding and π-π interactions with the active sites of these targets. The chlorine and ethyl substituents further modulate the compound's binding affinity and selectivity.
Antiproliferative Effects
Research indicates that this compound exhibits moderate to potent antiproliferative activity against several cancer cell lines. For instance, in studies involving related compounds, derivatives showed IC50 values ranging from 0.008 to 0.012 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Enzyme Inhibition
The compound's ability to inhibit tubulin polymerization has been highlighted in various studies, suggesting its potential as an anticancer agent by disrupting microtubule dynamics essential for cell division .
Case Studies
A series of studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : In a study analyzing a library of triazolo-pyridazine derivatives, several compounds exhibited significant antiproliferative effects comparable to established chemotherapeutic agents like CA-4 .
- Enzyme Interaction Studies : Research demonstrated that certain derivatives could effectively inhibit specific enzymes linked to cancer progression, further validating their potential as therapeutic agents.
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing new drugs targeting various diseases including cancer and inflammation. Its structural properties allow for modifications that can enhance its biological activity and selectivity towards specific targets.
Q & A
Q. What are the common synthetic routes for 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine?
The compound is typically synthesized via cyclization reactions starting from hydrazine derivatives. For example, 3-chloro-6-hydrazinopyridazine can be refluxed with chloroacetyl chloride in acetic acid to form intermediates like 6-chloro-3-chloromethyl-triazolopyridazine . Alternatively, nucleophilic coupling of dichloropyridazine with substituted tetrazoles followed by thermal ring transformation yields triazolopyridazine derivatives . Key steps include optimizing reaction time (e.g., 4 hours for reflux) and stoichiometric ratios (e.g., 2:1 molar ratio of chloroacetyl chloride to hydrazine) to maximize yield.
Q. How is the structure of 6-Chloro-3-ethyl-triazolopyridazine characterized experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : Proton and carbon-13 NMR identify substituents and ring systems (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray diffraction : Single-crystal studies reveal planarity (r.m.s. deviation <0.04 Å) and intermolecular interactions like π-π stacking (centroid distances ~3.7 Å) and hydrogen bonds (C–H⋯N, ~2.5 Å) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 196.6 for C₇H₆ClN₄) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Store at 2–8°C in a ventilated, dry area .
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid skin contact and inhalation of dust .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents influence the reactivity of triazolopyridazine in nucleophilic substitution reactions?
Electron-withdrawing groups (e.g., Cl) at the 6-position activate the pyridazine ring for nucleophilic attack. For example, vicarious nucleophilic substitution (VNS) with acetate ions replaces chlorine at the 6-position, forming acetoxymethyl derivatives. The reaction proceeds via a Meisenheimer intermediate, with rate dependence on solvent polarity (e.g., DMF accelerates substitution) and temperature (80–100°C optimal) .
Q. What computational methods predict the compound’s lipophilicity and biological interactions?
- Lipophilicity (logP) : Measured via reverse-phase HPLC (C18 column, methanol/water mobile phase). Reported logP values range from 1.8–2.3, correlating with chlorine substitution and alkyl chain length .
- Molecular docking : Density Functional Theory (DFT) optimizes geometry for docking into biological targets (e.g., enzyme active sites). For example, π-π interactions with aromatic residues (Phe, Tyr) enhance binding affinity in kinase inhibitors .
Q. How does molecular aggregation affect crystallographic properties?
Co-crystallization with acetic acid induces layered arrangements via hydrogen-bonded dimers (C–H⋯O, ~2.7 Å) and π-π stacking (interplanar distance ~3.5 Å). Despite differing substituents, triazolopyridazines maintain similar symmetry (e.g., monoclinic P2₁/c space group) due to planar molecular geometry .
Q. What strategies resolve contradictions in reported synthetic yields?
- Parameter optimization : Adjust reaction time (4–8 hours) and catalyst loading (e.g., 5 mol% Pd for coupling reactions) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
- Analytical validation : Cross-validate yields via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
